molecular formula C6Br2F12O3 B1585713 1,9-Dibromoperfluoro-2,5,8-trioxanonane CAS No. 330562-49-7

1,9-Dibromoperfluoro-2,5,8-trioxanonane

Cat. No.: B1585713
CAS No.: 330562-49-7
M. Wt: 507.85 g/mol
InChI Key: MYPXRCQEBQPETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Perfluorinated Ethers (Perfluoropolyethers, PFPEs) in Modern Chemical Research

Perfluoropolyethers (PFPEs) are a significant class of fluoropolymers characterized by a backbone structure consisting of perfluoroalkyl groups interconnected by ether linkages. nih.gov This molecular arrangement imparts a range of remarkable properties, including high thermal and chemical stability, excellent lubricity, low volatility, and non-flammability. nih.gov Consequently, PFPEs have found extensive applications in diverse and demanding fields. In the aerospace industry, they have been utilized for over three decades as high-performance lubricants that can withstand extreme temperatures and are non-reactive with liquid or gaseous oxygen. nih.gov Their low outgassing properties also make them suitable for vacuum and cleanroom environments, such as those in the semiconductor industry. nih.gov

Modern chemical research continues to explore new frontiers for PFPE applications. Their unique properties are being harnessed in the development of advanced materials for energy devices, including as electrolytes and components of solid-electrolyte interphases in batteries. The inherent hydrophobicity and gas permeability of PFPEs are also beneficial in applications such as gas diffusion layers in fuel cells. The ability to introduce functional groups into the PFPE chain has further expanded their utility, allowing for their incorporation into complex polymeric structures and tailored materials. acs.org

Structural Characteristics and Nomenclature of 1,9-Dibromoperfluoro-2,5,8-trioxanonane within the PFPE Class

This compound is a distinct molecule within the broader class of perfluoropolyethers. Its structure is defined by a short perfluorinated carbon chain interspersed with three ether oxygen atoms. The "perfluoro-" prefix indicates that all hydrogen atoms on the carbon backbone, with the exception of the terminal functional groups, have been replaced by fluorine atoms. The terminal positions of this nine-atom chain (six carbons and three oxygens) are capped with bromine atoms, leading to its designation as a dibrominated compound.

The systematic nomenclature, this compound, precisely describes this structure. The "nonane" root indicates a nine-atom main chain. "2,5,8-trioxa" specifies the positions of the three ether oxygen atoms within this chain. "Perfluoro-" highlights the full fluorination of the carbon backbone, and "1,9-dibromo-" denotes the bromine atoms at the chain's termini. An alternative IUPAC name for this compound is 1-[bromo(difluoro)methoxy]-2-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethane. This compound is a member of the α,ω-difunctional PFPEs, which are valuable as monomers or building blocks in polymer synthesis.

Below is a data table summarizing the key identifiers and properties of this compound.

PropertyValue
Molecular Formula C₆Br₂F₁₂O₃
Molecular Weight 507.85 g/mol
CAS Number 330562-49-7
Synonyms PERFLUORO-1,9-DIBROMO-2,5,6-TRIOXANONANE, PERFLUORO-1,9-DIBROMO-2,5,8-TRIOXANONANE

Historical Context and Evolution of Research on Perfluorinated Halogenated Ethers

The journey of perfluorinated ethers began in the mid-20th century, spurred by the demand for highly stable and non-reactive materials during World War II. The development of organofluorine chemistry provided the foundation for synthesizing these novel compounds. The initial synthesis of per- and polyfluoroalkyl substances (PFAS), the broader family to which PFPEs belong, dates back to the 1930s, with their industrial use expanding significantly in the following decades.

The development of PFPEs specifically for high-performance applications took a significant step forward in the 1960s with the United States Air Force seeking lubricants that would not react with liquid or gaseous oxygen. nih.gov This led to the synthesis of various PFPE structures. The introduction of terminal functional groups, including halogens like bromine, represented a significant evolution in PFPE research. These functional groups allow for the further chemical modification of the stable PFPE backbone, enabling their use as building blocks for more complex macromolecules, such as block copolymers. The synthesis of α,ω-dihalogenated perfluoropolyethers provided a versatile platform for creating new materials with tailored properties, combining the inertness of the fluorinated chain with the reactivity of the terminal halogen atoms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[bromo(difluoro)methoxy]-2-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br2F12O3/c7-5(17,18)22-3(13,14)1(9,10)21-2(11,12)4(15,16)23-6(8,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPXRCQEBQPETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(F)(F)Br)(F)F)(OC(C(OC(F)(F)Br)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br2F12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375105
Record name 1-[Bromo(difluoro)methoxy]-2-{2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy}-1,1,2,2-tetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330562-49-7
Record name 1-[Bromo(difluoro)methoxy]-2-{2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy}-1,1,2,2-tetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 330562-49-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Pathways to 1,9 Dibromoperfluoro 2,5,8 Trioxanonane

General Strategies for α,ω-Dibromoperfluoropolyether Synthesis

The synthesis of α,ω-dibromoperfluoropolyethers typically falls into several key categories, each with its own set of advantages and challenges.

A primary method for the synthesis of perfluorinated chains is through telomerization, a reaction that forms a polymer with a low degree of polymerization. In the context of α,ω-dibromoperfluoropolyethers, this often involves the reaction of a perfluorinated olefin, such as tetrafluoroethylene (B6358150) (TFE), with a telogen that can introduce bromine atoms at the chain ends.

The process is typically initiated by a peroxide, which decomposes to form free radicals. These radicals then react with the telogen and the monomer to propagate the chain. For instance, the telomerization of TFE with a bromine-containing compound can lead to the formation of a dibrominated perfluoroalkane chain. While specific examples for 1,9-Dibromoperfluoro-2,5,8-trioxanonane are not detailed in extensive literature, the general mechanism would likely involve the reaction of a perfluorinated vinyl ether in the presence of a bromine source and a radical initiator.

Table 1: Key Parameters in Peroxide-Initiated Telomerization

ParameterInfluence on the Reaction
Initiator Concentration Affects the rate of reaction and the molecular weight of the product.
Monomer to Telogen Ratio Controls the chain length of the resulting perfluoropolyether.
Temperature and Pressure Influences reaction kinetics and the physical state of the reactants.
Solvent Can affect the solubility of reactants and the overall reaction efficiency.

An alternative strategy involves the synthesis of a perfluoropolyether backbone with reactive end groups, which are subsequently converted to bromide functionalities. This approach allows for greater control over the final structure of the molecule.

For example, a perfluoropolyether diol or diacid fluoride (B91410) could serve as a precursor. The terminal hydroxyl or acid fluoride groups can be chemically transformed into bromine atoms through various brominating agents. This multi-step synthesis offers the advantage of building a well-defined polyether chain before introducing the terminal bromine atoms.

Nucleophilic substitution presents another viable pathway for introducing bromine into a perfluorinated structure. Although perfluoroalkyl chains are generally electron-withdrawing and thus resistant to nucleophilic attack, the presence of ether linkages can influence the reactivity of the terminal carbon atoms.

In a hypothetical pathway, a precursor with a suitable leaving group at the 1 and 9 positions of the perfluoro-2,5,8-trioxanonane backbone could be reacted with a bromide salt. The success of this approach would heavily depend on the nature of the leaving group and the reaction conditions employed to overcome the inherent low reactivity of perfluorinated systems towards nucleophiles.

Specific Synthetic Approaches to this compound

While detailed, peer-reviewed synthetic procedures for this compound are scarce, we can infer potential methodologies based on the general principles of fluoropolymer chemistry.

The synthesis of a specific compound like this compound would require meticulous optimization of reaction conditions. Key variables would include temperature, pressure, reaction time, and the molar ratios of reactants. For instance, in a telomerization reaction, the stoichiometry of the perfluorinated vinyl ether monomer to the bromine-containing telogen would be critical in controlling the chain length and ensuring the desired dibrominated product is the major component.

Table 2: Hypothetical Reaction Variables for Optimization

VariablePotential Effect on Synthesis of this compound
Temperature Higher temperatures could increase reaction rates but may also lead to side reactions or decomposition.
Pressure For gaseous reactants like TFE, pressure directly influences concentration and reaction rate.
Catalyst Loading In catalytic approaches, the amount of catalyst would need to be optimized to maximize yield and selectivity.
Reagent Purity The purity of starting materials is crucial to avoid unwanted byproducts.

The use of catalysts could significantly enhance the efficiency and selectivity of the synthesis of this compound. For instance, in a bromination reaction of a precursor, a phase-transfer catalyst might be employed to facilitate the reaction between an aqueous bromide salt and an organic-soluble perfluoropolyether.

Lewis acid catalysts could also play a role, particularly in reactions involving the activation of C-F or C-O bonds within the perfluoropolyether chain, although such approaches would need to be carefully controlled to prevent unwanted cleavage of the ether linkages. The choice of catalyst would be highly dependent on the specific synthetic route chosen.

Derivatization and Further Functionalization of this compound

The terminal bromine atoms of this compound are reactive sites that allow for a variety of chemical transformations, making it a versatile precursor for more complex molecules and polymers.

The carbon-bromine bonds at the chain ends can undergo a range of nucleophilic substitution reactions. These transformations allow for the introduction of various functional groups, thereby tailoring the properties of the resulting molecule. For example, reaction with appropriate nucleophiles can convert the bromo groups into:

Alcohols (-OH)

Amines (-NH₂)

Thiols (-SH)

Azides (-N₃)

Carboxylic acids (-COOH)

These functionalized perfluoropolyethers can then serve as monomers or key intermediates in the synthesis of a wide array of materials. The process of derivatization is a common strategy in gas chromatography to enhance the volatility and thermal stability of analytes.

The dibromo functionality of this compound makes it an ideal difunctional initiator or chain extender in various polymerization reactions. It can be used to synthesize triblock and multiblock copolymers with unique properties.

For instance, it can act as a macroinitiator in Atom Transfer Radical Polymerization (ATRP). By reacting the dibromo compound with a suitable monomer, block copolymers with a central perfluoropolyether segment and outer blocks of a different polymer can be synthesized. This approach has been used to create amphiphilic block copolymers with interesting self-assembly behaviors. The synthesis of pentablock copolymers using a difunctional macroinitiator in an ATRP reaction has been reported. researchgate.net

The ability to functionalize and polymerize this compound opens the door to the creation of complex and advanced perfluoropolyether architectures. These can include:

Block Copolymers: As mentioned, A-B-A triblock copolymers can be synthesized where the 'B' block is the perfluoropolyether and the 'A' blocks are other polymers. These materials can exhibit microphase separation, leading to the formation of well-defined nanostructures.

Graft Copolymers: By converting the terminal bromine atoms to a polymerizable group, the perfluoropolyether can be used as a macromonomer to be grafted onto another polymer backbone.

Star Polymers: Reaction of the dibromo compound with a multifunctional core molecule can lead to the formation of star-shaped polymers with a perfluorinated outer shell.

Network Polymers: The difunctionality allows it to act as a crosslinker in the formation of polymer networks, leading to the development of fluorinated gels and elastomers with high thermal and chemical resistance.

The synthesis of such advanced architectures allows for the fine-tuning of material properties, making them suitable for a wide range of applications, from biomedical devices to advanced coatings. The synthesis of various block copolymer architectures, such as diblock and star-shaped copolymers, has been extensively studied. cmu.edursc.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-fluorine framework of 1,9-Dibromoperfluoro-2,5,8-trioxanonane. By analyzing the spectra from different nuclei, a complete structural map can be assembled.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy is instrumental in defining the carbon backbone of the molecule. Due to the presence of highly electronegative fluorine atoms and oxygen heteroatoms, the chemical shifts of the carbon atoms in this compound are expected to be in the downfield region of the spectrum. The molecule possesses three distinct carbon environments, which would theoretically result in three primary resonances.

The carbon atoms are labeled as follows for clarity: Br- F₂- F₂-O- F₂-C³' F₂-O-C²' F₂-C¹' F₂-Br

Due to the molecule's symmetry, C¹ and C¹', C² and C²', and C³ and C³' are chemically equivalent, leading to three expected signals in the ¹³C NMR spectrum. The signal for the carbon atom bonded to bromine (C¹) would appear at a distinct chemical shift compared to those adjacent to the ether linkages. The carbon atoms directly bonded to the oxygen atoms (C² and C³) will be significantly deshielded.

Table 1: Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon PositionPredicted Chemical Shift (δ) ppmMultiplicity (Coupling with F)
C¹ (-C F₂Br)110 - 120Triplet (¹JCF)
C² (-O-C F₂-CF₂)115 - 125Triplet (¹JCF)
C³ (-O-C F₂-CF₂-O-)118 - 128Triplet (¹JCF)

Note: The predicted chemical shifts are based on general values for perfluorinated ethers and may vary based on solvent and experimental conditions. The multiplicity arises from the coupling between the carbon-13 nucleus and the directly attached fluorine atoms.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Fluorine-19 NMR is arguably the most informative technique for characterizing perfluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The spectrum for this compound is expected to show distinct signals for each of the three unique fluorine environments.

The fluorine atoms are labeled as follows: Br-CF₂ a-CF₂ b-O-CF₂ c-CF₂ c-O-CF₂ b-CF₂ a-Br

The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. The fluorine atoms alpha to the bromine (Fa) will have a characteristic chemical shift, while those adjacent to the ether oxygens (Fb and Fc) will be found in different regions of the spectrum. The coupling between adjacent, non-equivalent fluorine atoms (3JFF) will result in complex splitting patterns, typically triplets or multiplets, which are invaluable for confirming the connectivity of the molecule.

Table 2: Predicted ¹⁹F NMR Spectroscopic Data for this compound

Fluorine PositionPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constants (Hz)
Fa (-CF₂Br)-60 to -70Triplet3JFaFb ≈ 5-10
Fb (-OCF₂F₂ )-80 to -90Multiplet3JFbFa, 4JFbFc
Fc (-OCF₂CF₂O-)-85 to -95Triplet4JFcFb ≈ 2-5

Note: Chemical shifts are referenced to a standard such as CFCl₃. The exact values and coupling constants can vary with experimental conditions.

Proton (¹H) NMR Spectroscopy for Residual Protons or Derivatized Structures

In its pure form, this compound is a perfluorinated compound and therefore should not exhibit any signals in a Proton (¹H) NMR spectrum. The primary application of ¹H NMR in the analysis of this compound is to detect the presence of any proton-containing impurities. For instance, residual solvents from synthesis or purification steps would be readily identifiable. Furthermore, if the compound were to undergo a reaction where the bromine atoms are substituted with a hydrogen-containing functional group, ¹H NMR would become a critical tool for characterizing the resulting derivatized structure.

Mass Spectrometry (MS) for Molecular Information and Purity Assessment

Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound. It also serves as a powerful tool for assessing the purity of the compound by detecting and identifying any potential impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS)

While perfluorinated ethers are not typically amenable to direct ESI-MS analysis due to their non-polar and non-ionic nature, this technique can be employed under specific conditions. For instance, the formation of adducts with certain ions in the mobile phase could facilitate ionization. However, ESI-MS is more commonly used for the analysis of per- and polyfluoroalkyl substances (PFAS) that possess an ionizable functional group. Current time information in Gdansk, PL. In the context of this compound, ESI-MS would be most useful for identifying any ionic impurities or degradation products that might be present in a sample. The high sensitivity of ESI-MS makes it an excellent tool for trace-level impurity detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio data for each component, allowing for their identification.

In a typical GC-MS analysis with electron ionization (EI), this compound would undergo fragmentation. The molecular ion peak [M]⁺ may or may not be observed due to its potential instability under EI conditions. However, a characteristic fragmentation pattern would be expected, providing structural confirmation. The presence of bromine's isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum of fragments containing a bromine atom.

Table 3: Predicted Key Mass Fragments in the GC-MS (EI) of this compound

m/z (mass-to-charge ratio)Predicted Fragment Ion
427/429[M - Br]⁺
293/295[CF₂CF₂OCF₂CF₂Br]⁺
193/195[CF₂CF₂Br]⁺
131[C₂F₅]⁺
119[C₂F₄O]⁺ or [C₂F₅]⁺
100[C₂F₄]⁺
69[CF₃]⁺

Note: The presence of bromine isotopes will result in doublet peaks for bromine-containing fragments, separated by 2 m/z units.

GC-MS is also invaluable for purity assessment. The chromatogram will reveal the presence of any volatile impurities, and their corresponding mass spectra can be used for identification. This is crucial for ensuring the quality and reliability of the compound for its intended applications.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound (C₆Br₂F₁₂O₃). Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide mass measurements with high accuracy (typically within 5 ppm), allowing for the differentiation between ions of the same nominal mass but different elemental formulas. dtu.dknih.gov

For this compound, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to generate molecular ions or quasi-molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation. nih.gov The instrument measures the mass-to-charge ratio (m/z) of these ions to several decimal places. This experimentally determined accurate mass can then be compared to the theoretical exact mass calculated from the isotopic masses of the most abundant isotopes of carbon, bromine, fluorine, and oxygen.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of bromine. The presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic triplet-like cluster of peaks for the molecular ion, with relative intensities of approximately 1:2:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ ions. This pattern provides definitive evidence for the presence of two bromine atoms in the molecule.

Interactive Data Table: Elemental Composition Verification by HRMS

Parameter Value
Molecular Formula C₆Br₂F₁₂O₃
Theoretical Monoisotopic Mass 513.7963 u
Observed Accurate Mass (Example) 513.7959 u
Mass Accuracy (Example) -0.8 ppm
Ionization Mode Example Electrospray Ionization (ESI)

| Isotopic Pattern | Characteristic triplet for Br₂ |

The high accuracy of the measurement allows for the generation of a unique elemental formula, confirming the presence of 12 fluorine atoms and 3 oxygen atoms, thus validating the molecular structure. nih.gov

Chromatographic Separations for Mixture Analysis

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, or byproducts that may be present after synthesis.

Gas Chromatography (GC) for Homologue Distribution

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound and its potential homologues. nih.gov Homologues, in this context, would be molecules with the same basic structure but differing in the length of the perfluoroalkoxy chains. GC separates compounds based on their boiling points and interactions with the stationary phase of the GC column.

For the analysis of fluorinated compounds, a GC system is typically coupled with a mass spectrometer (GC-MS). nih.govnih.gov This combination allows for both the separation of mixture components and their subsequent identification based on their mass spectra. The choice of GC column is critical; a non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is often suitable for separating perfluorinated compounds based on their volatility. nih.gov More polar columns can also be used to achieve different selectivity. nih.gov

In a typical analysis, a sample containing this compound would be injected into the GC, where it is vaporized. As the components travel through the column under a programmed temperature gradient, they separate. Lower molecular weight or less polar homologues will generally elute earlier than higher molecular weight or more polar ones. The resulting chromatogram will show distinct peaks for each separated compound, and the area of each peak is proportional to its concentration in the mixture.

Interactive Data Table: Example GC Parameters for Perfluoroether Analysis

Parameter Setting
GC System Gas Chromatograph with Mass Spectrometer (GC-MS)
Column Type Non-polar (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Initial 50°C, ramp to 300°C at 10°C/min

| Detector | Mass Spectrometer (Electron or Chemical Ionization) |

This method is particularly useful for quality control, allowing for the detection and quantification of impurities such as shorter- or longer-chain dibrominated perfluoroethers.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

While this compound itself is likely volatile enough for GC analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing its non-volatile derivatives. magtech.com.cn These derivatives might be formed through reactions of the terminal bromine atoms to introduce non-volatile functional groups, or they could be larger oligomeric or polymeric species.

For instance, if the bromine atoms are substituted to create a di-acid or di-alcohol derivative, these products would be significantly less volatile and more polar. The analysis of such derivatives is commonly performed using reversed-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile). nih.govnih.gov

Since many perfluorinated derivatives lack a strong UV chromophore, detection can be challenging. researchgate.net One approach is to use a universal detector like an Evaporative Light Scattering Detector (ELSD). Alternatively, the derivatives can be further reacted with a UV-active labeling agent. nih.govresearchgate.net The most powerful approach is coupling the HPLC system to a mass spectrometer (LC-MS), which provides high sensitivity and specificity for detecting and identifying the separated derivatives. nih.gov

Interactive Data Table: Illustrative HPLC-MS Conditions for Perfluorinated Derivatives

Parameter Condition
HPLC System HPLC with Mass Spectrometer (LC-MS/MS)
Column Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A Water with 5 mM Ammonium (B1175870) Acetate
Mobile Phase B Methanol or Acetonitrile
Gradient Elution Programmed gradient from high aqueous to high organic

| Detection | Tandem Mass Spectrometry (MS/MS) |

This technique is crucial for monitoring chemical reactions involving this compound and characterizing the resulting non-volatile products.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a unique absorption spectrum.

The FTIR spectrum of this compound is dominated by very strong absorption bands associated with the carbon-fluorine bonds. The ether linkages also produce characteristic bands.

Key expected absorption regions include:

C-F Stretching: Intense and complex absorptions are expected in the 1350-1100 cm⁻¹ region. The high electronegativity of fluorine and the presence of multiple C-F bonds on each carbon lead to very strong signals in this part of the spectrum. researchgate.net

C-O-C Stretching: The perfluorinated ether backbone will exhibit strong C-O-C asymmetric stretching vibrations, typically found in the 1300-1000 cm⁻¹ range, often overlapping with the C-F stretching bands. researchgate.net

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 690 and 515 cm⁻¹. orgchemboulder.com This band is often of medium to strong intensity. The presence of this absorption would help confirm the dibromo functionality.

The absence of bands for C-H stretching (around 3000 cm⁻¹), O-H stretching (broad band around 3300 cm⁻¹), or C=O stretching (around 1700 cm⁻¹) would confirm the perfluorinated nature of the molecule and the absence of common impurities like water or carbonyl-containing byproducts. vscht.cz

Interactive Data Table: Characteristic FTIR Absorption Frequencies for this compound

Functional Group Bond Characteristic Absorption Range (cm⁻¹) Expected Intensity
Perfluoroalkyl C-F 1350 - 1100 Strong
Ether C-O-C 1300 - 1000 Strong

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

The dibromo functionality of this compound makes it a potential monomer for the synthesis of fluorinated polymers through step-growth polymerization. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for analyzing the molecular weight and molecular weight distribution (polydispersity) of the resulting polymers. wikipedia.orglucideon.com

GPC separates molecules based on their hydrodynamic volume (size in solution). wikipedia.org A polymer sample is dissolved in a suitable solvent and passed through a column packed with porous gel beads. Larger polymer chains cannot enter the pores and therefore travel a shorter path, eluting from the column first. Smaller chains penetrate the pores to varying degrees, taking a longer path and eluting later. shimadzu.com

For fluoropolymers, which often have limited solubility in common GPC solvents like tetrahydrofuran (B95107) (THF), specialized solvents such as hexafluoroisopropanol (HFIP) may be required. ufl.edu The system is calibrated using polymer standards of known molecular weight (e.g., polystyrene or polymethyl methacrylate) to create a calibration curve that relates elution time to molecular weight. ufl.eduyoutube.com From the resulting chromatogram, various molecular weight averages (such as number-average, Mn, and weight-average, Mw) and the polydispersity index (Đ = Mw/Mn) can be calculated. This data is crucial for understanding how reaction conditions affect the final polymer properties. lucideon.com

Interactive Data Table: GPC System Parameters for Fluoropolymer Analysis

Parameter Description
Technique Gel Permeation / Size Exclusion Chromatography (GPC/SEC)
Purpose Determine Mn, Mw, and Polydispersity (Đ) of polymers
Mobile Phase (Eluent) Tetrahydrofuran (THF) or Hexafluoroisopropanol (HFIP)
Stationary Phase (Column) Porous, cross-linked polystyrene-divinylbenzene gel
Detector Refractive Index (RI) Detector, Light Scattering Detector

| Calibration | Polystyrene or PMMA standards of known molecular weight |

Chemical Reactivity and Mechanistic Studies of 1,9 Dibromoperfluoro 2,5,8 Trioxanonane

Thermal Stability and Degradation Pathways

Perfluoropolyethers (PFPEs) are renowned for their high thermal stability, a characteristic that extends to 1,9-Dibromoperfluoro-2,5,8-trioxanonane. tribologia.orgchemwells.com In inert atmospheres, these compounds can withstand high temperatures before undergoing decomposition. chemwells.com However, the presence of the C-Br bonds introduces potential weak points compared to their fully fluorinated counterparts.

Investigation of Thermal Decomposition Kinetics

The thermal decomposition of this compound is initiated by the cleavage of the weakest bonds in the structure, which are the C-Br bonds. The kinetics of this process are typically studied using thermogravimetric analysis (TGA), which measures mass loss as a function of temperature. For PFPEs, decomposition temperatures in the absence of catalysts can range from 270°C to over 400°C. chemwells.com

The degradation temperature is significantly influenced by the presence of other substances. Lewis acids and certain metals can catalyze the decomposition, lowering the onset temperature of degradation. chemwells.commdpi.com For instance, studies on similar PFPE lubricants have shown that catalysts like iron(III) fluoride (B91410) (FeF₃) can initiate decomposition at temperatures as low as 200°C. mdpi.com The rate of decomposition is dependent on factors such as the heating rate and the chemical environment.

Below is an illustrative data table showing typical kinetic parameters for the thermal decomposition of a generic perfluoropolyether, as might be determined by TGA.

Table 1: Representative Thermal Decomposition Kinetic Data

Condition Onset Decomposition Temp. (°C) Activation Energy (Ea) (kJ/mol) Decomposition Mechanism
Inert Atmosphere (N₂) ~350 60-110 researchgate.net Homolytic C-Br bond cleavage followed by chain fragmentation.
In presence of Lewis Acid (e.g., Al₂O₃) ~250-300 Lowered Catalytic cleavage, primarily at ether linkages. researchgate.netakjournals.com

This table is illustrative and provides typical values for the PFPE class of compounds. Specific values for this compound require direct experimental measurement.

Analysis of Degradation Products

The analysis of degradation products provides insight into the decomposition mechanism. The primary step is the homolytic cleavage of the C-Br bond, forming a perfluoroalkoxy radical and a bromine radical. These radicals can then participate in a cascade of further reactions.

Commonly identified thermal degradation products from related PFPEs include a mixture of smaller fluorocarbons and perfluoroalkoxy fragments. researchgate.netakjournals.com Techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are used to separate and identify these volatile products. Under inert conditions, the degradation of this compound would be expected to yield a variety of smaller brominated and non-brominated perfluoro-olefins and perfluoroalkanes. In the presence of oxygen, thermo-oxidative degradation occurs, potentially forming carbonyl fluoride (COF₂), trifluoroacetyl fluoride, and other perfluoroacyl fluorides. dtic.mil

Hydrolytic Stability and Hydrolysis Mechanisms

Perfluorinated ethers are exceptionally stable against hydrolysis. chemwells.comyoutube.com The ether linkages (C-O-C) are sterically shielded by the larger fluorine atoms, and the strong C-F bonds make the carbon backbone electron-deficient and thus resistant to nucleophilic attack by water.

For this compound, the perfluoroether chain itself is hydrolytically inert under normal conditions. The potential sites for hydrolysis are the terminal C-Br bonds. However, the strong inductive effect of the adjacent perfluoroalkyl group reduces the susceptibility of the C-Br bond to nucleophilic substitution. Therefore, hydrolysis is expected to be extremely slow and would likely require harsh conditions, such as high temperatures and the presence of a strong base, to proceed at any significant rate. The mechanism would involve a nucleophilic attack by a hydroxide (B78521) ion on the carbon atom bonded to the bromine.

Reactivity with Other Chemical Species and Reagents

The primary reactive sites of this compound are the terminal bromine atoms, which can be substituted or eliminated through various organic reactions.

Reactions with Halogenated Compounds

The terminal bromine atoms can undergo halogen exchange reactions. A classic example is the Finkelstein reaction, where treatment with an iodide salt, such as sodium iodide (NaI) in a suitable solvent like acetone, would substitute the bromine atoms with iodine. This reaction is an equilibrium process driven by the precipitation of the less soluble sodium bromide. The resulting 1,9-diiodoperfluoro-2,5,8-trioxanonane is often more reactive and useful for subsequent synthetic transformations.

Furthermore, these terminal C-Br bonds are susceptible to metal-halogen exchange. wikipedia.org Reaction with organometallic reagents, such as n-butyllithium (n-BuLi), at low temperatures would result in the exchange of bromine for lithium, generating a dilithio-perfluoroether species. This organolithium intermediate is a powerful nucleophile that can be used to form new carbon-carbon bonds.

Oxidative Stability and Interaction with Oxidizing Agents

The perfluorinated backbone of this compound imparts outstanding oxidative stability. youtube.comfluorochemie.com The molecule is resistant to strong oxidizing agents like oxygen and ozone at moderate temperatures. The high electronegativity of the fluorine atoms effectively shields the carbon chain from oxidative attack. youtube.com

While the C-F and C-O bonds are extremely stable, the C-Br bonds are comparatively weaker and represent the most likely point of interaction with powerful oxidizing agents, particularly under forcing conditions (e.g., high temperature or UV irradiation). nih.gov Interaction with strong oxidants could potentially lead to the formation of perfluoroacyl fluorides and the release of bromine.

Table 2: Summary of Compound Names Mentioned

Compound Name
This compound
1,9-Diiodoperfluoro-2,5,8-trioxanonane
Bromine
n-Butyllithium
Carbonyl fluoride
Iron(III) fluoride
Perfluoroacyl fluorides
Sodium iodide

Radical Reaction Pathways

The carbon-bromine bonds in this compound can be cleaved to generate perfluorinated carbon-centered radicals. These radicals are key intermediates in various synthetic transformations, including polymerization.

Perfluorinated carbon-centered radicals are typically generated from this compound through homolytic cleavage of the C-Br bond. This can be achieved using various methods, including thermal or photochemical initiation. The presence of fluorine atoms on the carbon framework affects the stability and reactivity of the resulting radicals.

Once generated, these radicals can participate in a variety of reactions. A common pathway is their addition to unsaturated bonds, such as those in alkenes. The electrophilic nature of perfluoroalkyl radicals makes them highly reactive towards electron-rich double bonds.

Another potential fate of these radicals is hydrogen atom abstraction from a suitable donor molecule. The strength of the newly formed C-H bond and the stability of the resulting radical determine the feasibility of this pathway. Intramolecular rearrangements of these radicals are also possible, though often less common than intermolecular reactions.

This compound can function as a bifunctional initiator in radical polymerization. The cleavage of both C-Br bonds can lead to the formation of a diradical, which can then propagate polymerization from both ends, leading to the formation of triblock copolymers.

This compound is particularly suited for use in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In ATRP, a transition metal complex reversibly activates and deactivates the dormant polymer chains, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The terminal bromine atoms of this compound serve as the initiating sites for the growing polymer chains.

The general mechanism for ATRP initiation with a perfluoroalkyl bromide is depicted below:

StepReactionDescription
Activation Pn-X + M(t)^n /L → Pn• + X-M(t)^(n+1) /LA transition metal complex (M(t)^n /L) abstracts a bromine atom from the initiator to form a carbon-centered radical (Pn•) and a higher oxidation state metal complex.
Propagation Pn• + M → P(n+1)•The radical adds to a monomer unit (M) to form a new, longer polymer radical.
Deactivation P(n+1)• + X-M(t)^(n+1) /L → P(n+1)-X + M(t)^n /LThe higher oxidation state metal complex transfers a halogen atom back to the propagating radical, reforming a dormant polymer chain and the lower oxidation state metal complex.

Table 1: General Steps in Atom Transfer Radical Polymerization (ATRP)

The use of this compound as an initiator allows for the incorporation of a perfluoroether segment into the center of a polymer chain. This can impart unique properties to the resulting material, such as low surface energy and high thermal stability.

Nucleophilic and Electrophilic Reactivity at the Bromine Termini

The terminal bromine atoms of this compound are susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. The strong electron-withdrawing effect of the perfluoroalkyl chain makes the carbon atom attached to the bromine electrophilic and thus a good target for nucleophiles.

Common nucleophiles that can displace the bromide ions include alkoxides, thiolates, and amines. These reactions typically proceed via an SN2 mechanism, resulting in the formation of ethers, thioethers, and amines, respectively. The choice of solvent and reaction conditions is crucial for achieving high yields and minimizing side reactions.

While less common, the bromine atoms can also exhibit electrophilic character under certain conditions. For instance, in the presence of a strong Lewis acid, the C-Br bond can be polarized, making the bromine atom susceptible to attack by a strong nucleophile. However, due to the high electronegativity of the perfluorinated chain, this type of reactivity is generally less favored compared to nucleophilic substitution at the carbon center.

Advanced Materials Applications and Research Prospects

Electrolyte Development for Energy Storage Devices

The safety and performance of modern batteries, particularly lithium-ion batteries, are intrinsically linked to the properties of the electrolyte. Conventional electrolytes, often composed of lithium salts dissolved in flammable organic carbonates, pose a significant safety risk. Research into non-flammable alternatives is a critical area of development, where fluorinated compounds play a pivotal role.

Perfluoropolyethers (PFPEs) are being extensively investigated as a basis for non-flammable electrolytes due to their inherent fire resistance, high thermal stability (often exceeding 200°C), and wide liquid range. google.comfluorochemie.comwikipedia.org By replacing flammable organic solvents with a PFPE-based system, the risk of battery fires can be significantly mitigated. psu.edu

Research has demonstrated that functionalized PFPEs can effectively dissolve lithium salts, such as lithium bis(trifluoromethane)sulfonimide (LiTFSI), and facilitate ion transport. google.compsu.edu The resulting electrolytes are not only non-flammable but can also exhibit remarkably high lithium-ion transference numbers, in some cases approaching 0.91, which is more than double that of conventional electrolytes. wikipedia.orggoogle.com A higher transference number indicates that the lithium ions are carrying a larger fraction of the current, which can lead to reduced concentration polarization and improved battery longevity and power density. psu.edugoogle.com

While many studies utilize commercially available hydroxy-terminated PFPEs (PFPE-diols), 1,9-Dibromoperfluoro-2,5,8-trioxanonane represents a fundamental starting point. The bromine end-groups can be chemically converted to other functional groups, such as hydroxyl or carbonate moieties, to enhance lithium salt solubility and electrochemical performance. This synthetic versatility allows for the tailoring of PFPE structures to create electrolytes optimized for specific battery chemistries.

Electrochemical Properties of PFPE-Based Electrolytes
PropertyPFPE-Based ElectrolyteConventional Carbonate ElectrolyteReference
FlammabilityNon-flammableHighly flammable google.comwikipedia.orgpsu.edu
Thermal Stability> 200 °CLower, prone to thermal runaway fluorochemie.comwikipedia.org
Li+ Transference Number (t+)~0.910.1 - 0.5 wikipedia.orggoogle.com
Electrochemical Stability WindowUp to ~4.3 VVariable, typically ~4.2 V google.com

The performance of PFPE-based electrolytes can be finely tuned through the chemical modification of the end-groups, a process for which this compound is a prime candidate precursor. The conversion of the terminal C-Br bonds to other functionalities is a key strategy. For instance, modifying PFPE-diols to have methyl carbonate end-groups (PFPE-DMCs) has been shown to create electrolytes compatible with high-voltage cathode materials like LiNi1/3Co1/3Mn1/3O2 (NMC). google.com

Furthermore, the introduction of ethoxylated groups to the PFPE backbone has been found to enhance ionic conductivity. researchgate.net These modified electrolytes, while maintaining non-flammability and a wide thermal stability window (degradation temperature >180 °C), can achieve conductivities an order of magnitude higher than their non-ethoxylated counterparts. researchgate.net The ability to start from a well-defined precursor like this compound and systematically alter its structure allows researchers to investigate structure-property relationships and design electrolytes with optimized performance characteristics.

Surface Modification and Hydrophobic Coatings

The inherent low surface energy of fluoropolymers makes them ideal for creating water- and oil-repellent surfaces. By chemically grafting derivatives of this compound onto various substrates, highly durable and repellent coatings can be fabricated.

In PEMFCs, proper water management within the Gas Diffusion Layer (GDL) is crucial for efficient operation. The GDL must allow reactant gases to reach the catalyst layer while effectively removing the water produced. If the GDL becomes saturated with water ("flooded"), it can impede gas transport and severely limit fuel cell performance.

To prevent flooding, GDLs, which are typically made of carbon paper or cloth, are treated with a hydrophobic agent. Research has shown that functionalizing GDLs with PFPEs can create superhydrophobic surfaces that are more effective than standard polytetrafluoroethylene (PTFE) coatings. google.comfluorochemie.com One method involves using a PFPE peroxide to covalently bond PFPE chains directly to the carbonaceous structure of the GDL. google.comfluorochemie.com This approach results in a highly stable and enduring hydrophobic layer that does not block the pores of the GDL, thereby maintaining high gas permeability. core.ac.uk The starting dibromo- compound can be a precursor to these PFPE peroxides, which are synthesized from the corresponding PFPE diacyl halides.

Fuel cell testing has demonstrated that GDLs functionalized with PFPEs can lead to better performance, particularly in terms of lower ohmic resistance, compared to traditional PTFE-treated GDLs. core.ac.uk

The creation of surfaces that repel both water (superhydrophobic) and oils (oleophobic) is a significant challenge due to the low surface tension of oils. Achieving this requires a combination of low surface energy chemistry and a specific surface topography.

Derivatives of this compound are excellent candidates for this application. The perfluorinated ether chain provides the necessary low surface energy. By reacting the terminal bromine atoms to introduce anchoring groups, these molecules can be covalently bonded to a surface. For example, PFPE-silanes, synthesized from functionalized PFPEs, can form self-assembled monolayers on substrates like glass or metal oxides. The PFPE chains orient themselves away from the surface, creating a highly repellent fluorinated outer layer.

Research has demonstrated the fabrication of superhydrophobic and highly oleophobic surfaces by post-functionalizing polymer films with perfluorinated chains. This covalent attachment ensures the durability of the coating. By controlling the surface chemistry and morphology, it is possible to create materials with exceptional repellency, suitable for applications such as anti-fouling coatings, self-cleaning surfaces, and microfluidic devices.

High-Performance Lubricant Research

Perfluoropolyethers are renowned for their use as high-performance lubricants, especially in extreme environments where conventional hydrocarbon or silicone-based lubricants fail. Their desirable properties stem directly from their unique chemical structure.

The C-O and C-F bonds that make up the PFPE backbone are exceptionally strong and stable, conferring outstanding thermal and chemical resistance. google.com This makes PFPE lubricants suitable for applications involving high temperatures (up to and in some cases exceeding 300°C), high vacuum, and exposure to reactive chemicals or radiation.

This compound serves as a foundational block for synthesizing a range of PFPE lubricants. The bromine end-groups can be either removed in a finishing step to create an inert fluid or converted into other functional groups to create reactive lubricants that can bond to surfaces, providing enhanced wear protection. For instance, PFPEs can be synthesized with ester end-groups to improve their boundary lubrication performance. The inherent properties of the perfluoropolyether chain, such as a high viscosity index and low vapor pressure, are retained in the final lubricant product.

Properties of PFPE High-Performance Lubricants
PropertyDescriptionReference
Thermal StabilityStable at temperatures often exceeding 300°C.
Chemical InertnessResistant to aggressive media such as acids, bases, and oxidizers.
Low Vapor PressureResults in very low evaporation loss, suitable for vacuum applications.
High Viscosity IndexMaintains viscosity over a wide temperature range.
Non-flammabilityInherently non-flammable due to high fluorine content. google.com
Dielectric PropertiesGood electrical insulators.

The versatility of this compound as a precursor allows for the development of a wide array of advanced materials. Its continued exploration is poised to yield further innovations in energy, electronics, and industrial technologies.

Investigation of Tribological Properties at the Molecular Level

The study of friction, wear, and lubrication at the molecular scale—known as molecular tribology—is critical for designing durable and efficient systems, particularly in data storage and microelectromechanical systems (MEMS). Perfluoropolyethers are widely used as ultrathin lubricant films in these applications. ibm.comtdl.org The tribological performance of a PFPE lubricant is intimately linked to the chemistry of its end-groups, which anchor the molecule to the surface. mdpi.comtandfonline.com

While research often focuses on PFPEs with polar end-groups like hydroxyls (e.g., Z-dol), this compound serves as a crucial precursor for creating novel end-group functionalities. The bromine atoms can be substituted to introduce custom functionalities designed to enhance surface adhesion and film stability. Molecular dynamics (MD) simulations are a key tool for investigating these properties, allowing researchers to model the interactions between the lubricant, surface contaminants (like water or silica (B1680970) nanoparticles), and the underlying substrate. mdpi.comtdl.org These simulations can predict how modifications originating from the dibromo precursor might affect lubricant viscosity, shear behavior, and ultimately, the friction and wear characteristics of the interface. tdl.orgtdl.org

ParameterInfluence on TribologyRelevance of this compound
End-Group Functionality Determines lubricant-surface interaction and anchoring strength. mdpi.comtandfonline.comPrecursor for synthesizing diverse, high-affinity end-groups.
Molecular Structure Affects viscosity, film thickness, and resistance to shear. ibm.comProvides a defined, short-chain PFPE backbone.
Film Stability Essential for long-term wear protection. utm.myFunctionalization can create more stable, layered molecular films.
Contaminant Interaction Adsorption of contaminants can alter lubricant performance. mdpi.comtdl.orgModified end-groups can be designed to resist displacement by contaminants.

Development of Novel Perfluoropolyether-Based Biolubricants

Biolubricants, derived from renewable sources, are gaining traction as environmentally friendly alternatives to petroleum-based products. iastate.edunih.gov While many biolubricants are based on vegetable oils or fatty acids, there is growing interest in synthetic structures that offer enhanced performance. utm.myiastate.edu Perfluoropolyether-based greases and lubricants are being explored for applications where biocompatibility and high performance are required. utm.my

This compound is a key starting material for synthesizing advanced amphiphilic biolubricants. By replacing the terminal bromine atoms with hydrophilic segments (such as polyethylene (B3416737) glycol or other polar groups), it is possible to create block copolymers that possess both a lubricious, hydrophobic PFPE block and a biocompatible, hydrophilic block. This amphiphilic nature is crucial for lubrication in aqueous or biological environments. The synthesis strategy allows for precise control over the final molecular structure, enabling the tuning of properties like viscosity, thermal stability, and boundary lubrication performance to meet the demands of specific biomedical applications. iastate.edunih.gov

Precursors for Functional Polymeric Materials and Macromonomers

The difunctional nature of this compound makes it an ideal precursor for synthesizing a variety of functional polymers and macromonomers. The two terminal bromine atoms provide reactive sites for polymerization or modification, allowing this fluorinated building block to be incorporated into larger, more complex macromolecular architectures.

Role in the Synthesis of End-Functionalized Perfluoropolyethers

Perfluoropolyethers are typically synthesized through processes like the photooxidation of fluoroalkenes or the anionic polymerization of fluorinated epoxides, which can yield reactive end-groups like acyl fluorides (-COF). fluorochemie.comacs.org These end-groups can then be converted into a wide array of other functionalities, such as alcohols, esters, and amides. acs.org

This compound represents a readily available, difunctional PFPE oligomer. Its C-Br bonds are susceptible to nucleophilic substitution, making it a versatile platform for creating telechelic (end-functionalized) polymers. For instance, it can be reacted with sodium azide (B81097) to produce a diazido-PFPE, which can then participate in "click" chemistry reactions. Alternatively, reaction with olefinic or acrylic nucleophiles can generate PFPE macromonomers—polymer chains with a polymerizable group at each end. These macromonomers are essential for producing fluorinated graft copolymers and cross-linked networks with precisely controlled properties.

Incorporation into Vitrimers and Dynamically Responsive Materials

Vitrimers are a novel class of polymers that behave like thermosets at their use temperature but can be reprocessed like thermoplastics at elevated temperatures due to the presence of dynamic covalent bonds. rsc.org Similarly, dynamically responsive materials can change their properties in response to external stimuli. The incorporation of PFPE segments into these materials imparts desirable properties such as hydrophobicity, chemical resistance, and low surface energy.

This compound is an excellent candidate for synthesizing PFPE-based vitrimers and dynamic polymers. rsc.orgwustl.edu After converting the terminal bromine atoms to other functional groups (e.g., hydroxyls, amines, or boronic acids), the resulting PFPE-diol or diamine can be used as a flexible, fluorinated cross-linker in a dynamic polymer network. These networks can be designed to be reprocessable, recyclable, and even exhibit properties like underwater adhesion. rsc.orgwustl.edu The PFPE segments often undergo nanophase separation, creating a unique morphology that enhances the material's dynamic behavior and solvent resistance. rsc.orgwustl.edu

Integration into Nanomaterials and Nanocomposites

The combination of perfluoropolyethers with nanomaterials opens up new possibilities in fields ranging from medical imaging to environmental remediation. PFPEs can act as effective stabilizing agents for nanoparticles, preventing their aggregation and rendering them dispersible in a variety of media, including fluorinated solvents.

Preparation of PFPE-Stabilized Nanoparticles (e.g., Magnetite Nanoparticles)

PFPE-stabilized nanoparticles are of significant interest for various applications. For example, PFPE-coated magnetic nanoparticles (e.g., magnetite, Fe₃O₄) can be used for the magnetic separation of pollutants from water. uq.edu.au In biomedicine, fluorinated nanoparticles are explored as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI) and as drug delivery vehicles. acs.orgnih.govpetr-kral.com

This compound is a foundational component for creating ligands to stabilize these nanoparticles. The synthesis pathway typically involves converting the bromine end-groups into functionalities that can strongly bind to the nanoparticle surface. For example, they can be transformed into thiol or catechol groups for binding to gold or iron oxide surfaces, respectively. uq.edu.aursc.org The attached PFPE chains then form a protective corona around the nanoparticle core. This fluorinated shell not only provides exceptional colloidal stability but also imparts a unique interface that can be further functionalized for specific targeting or sensing applications. rsc.org

Nanoparticle TypeStabilizing Ligand PrecursorPotential Application
Magnetite (Fe₃O₄) This compound modified with anchoring groups (e.g., catechols, phosphonic acids).Magnetic separation of fluorinated pollutants. uq.edu.au
Gold (Au) This compound modified with thiol or N-heterocyclic carbene (NHC) ligands. rsc.orgDiagnostic sensors, drug delivery platforms. rsc.org
Polymeric Nanoparticles Macromonomers derived from this compound.¹⁹F MRI contrast agents. acs.orgnih.gov

Exploration in Biomedical Imaging Applications (e.g., MRI Contrast Agents)

The unique properties of fluorinated compounds, particularly their high fluorine content and biological inertness, have positioned them as promising candidates for the development of advanced biomedical imaging agents. While direct research on this compound as a magnetic resonance imaging (MRI) contrast agent is not extensively documented, its perfluorinated polyether structure suggests significant potential as a precursor or a key component in the synthesis of novel ¹⁹F MRI contrast agents.

¹⁹F MRI is a powerful imaging modality that detects the signal from fluorine nuclei. nih.gov Due to the negligible presence of endogenous mobile fluorine in biological tissues, ¹⁹F MRI offers the advantage of producing images with a high contrast-to-noise ratio, free from background signals. nih.govnih.gov Perfluorocarbons (PFCs) and their derivatives, such as perfluoropolyethers (PFPEs), are ideal candidates for ¹⁹F MRI contrast agents due to their high density of fluorine atoms, chemical stability, and low toxicity. mdpi.com

The development of PFPE-based nanoparticles has emerged as a significant area of research. nih.gov These nanoparticles can be engineered to have a high fluorine content, which directly correlates with enhanced MRI sensitivity. acs.org For instance, studies on PFPE-based polymeric agents have demonstrated that it is possible to achieve a high fluorine content (up to ~30 wt%) while maintaining long transverse relaxation times (T₂ > 80 ms), a critical factor for obtaining high-quality MR images. acs.orgpetr-kral.comresearchgate.net The dibromo functionality of this compound offers versatile handles for chemical modification, allowing it to be incorporated into larger, more complex macromolecular structures or nanoparticles designed for targeted delivery and enhanced imaging performance.

The relaxation times of ¹⁹F nuclei, specifically the spin-lattice (T₁) and spin-spin (T₂) relaxation times, are crucial parameters that influence the quality and sensitivity of the MRI signal. Research has shown that these relaxation times can be influenced by factors such as the molecular structure of the perfluorinated compound, its concentration, the magnetic field strength, and the surrounding biological environment. nih.govnih.gov For example, the T₁ relaxation time of perfluoro-15-crown-5-ether (PFCE) nanoparticles was found to be substantially shorter at a higher magnetic field strength of 21.1 T compared to 9.4 T, which can lead to an increase in signal-to-noise ratio efficiency. nih.gov The confinement of PFCs within nanoparticle structures can also modulate these relaxation times. rsc.org

The following interactive data table summarizes the ¹⁹F relaxation properties of various perfluorinated compounds, illustrating the range of values observed in research studies and providing a benchmark for the potential performance of novel agents derived from this compound.

Table 1: ¹⁹F Relaxation Properties of Selected Perfluorocarbon-Based MRI Contrast Agents

Compound/Agent Magnetic Field (T) T₁ (ms) T₂ (ms) Fluorine Content (wt%) Reference
Perfluoropolyether (PFPE) Polymer 9.4 - >80 ~30 acs.orgpetr-kral.comresearchgate.net
Trifluoroethyl Acrylate (TFEA) Polymer 16.4 420 54 ~2.5 petr-kral.com
Perfluoro-15-crown-5-ether (PFCE) 3 - - - nih.gov
Perfluorooctyl Bromide (PFOB) 3 - - - nih.gov
Perfluoropolyether (PFPE) - 600 160 >40 chemically equivalent fluorine mdpi.com
Perfluoro-15-crown-5-ether (PFCE) Nanoparticles 9.4 ~800 ~150 - nih.gov
Perfluoro-15-crown-5-ether (PFCE) Nanoparticles 21.1 ~400 ~75 - nih.gov

Applications in Phase Transfer Catalysis Systems

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The catalyst, known as a phase transfer agent, transports one reactant across the phase boundary to react with the other. This compound, with its perfluorinated backbone, is a valuable building block for the synthesis of highly effective "fluorous" phase transfer catalysts.

The concept of fluorous catalysis utilizes the unique properties of perfluorinated compounds, which are often immiscible with both aqueous and common organic solvents, creating a third, "fluorous" phase. libretexts.org This triphasic system allows for the facile separation and recovery of the catalyst after the reaction is complete, a significant advantage in terms of cost and sustainability. libretexts.org

The terminal dibromo groups of this compound can be readily functionalized to introduce catalytically active moieties, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, or crown ether structures. These "fluoroponytailed" catalysts possess a fluorous domain that imparts high solubility in fluorous solvents, and a catalytically active hydrophilic or lipophilic domain.

Research has demonstrated the successful application of fluorous crown ethers and quaternary ammonium salts in various solid-liquid phase transfer catalysis reactions. nih.gov These catalysts have been shown to effectively promote nucleophilic substitution reactions, such as the displacement of halides. nih.gov For instance, perfluoroalkylated 4,13-diaza-18-crown-6 ethers have shown catalytic activity comparable to or even better than their non-fluorinated counterparts in both aliphatic and aromatic nucleophilic substitutions. nih.gov Impressively, these fluorous catalysts could be recycled multiple times without a significant loss of activity. nih.gov

The efficiency of a phase transfer catalyst is influenced by several factors, including the structure of the catalyst, the nature of the reactants, and the reaction conditions. The use of fluorous PTCs can lead to high reaction yields and selectivities. The following interactive data table provides examples of reactions catalyzed by fluorous phase transfer catalysts, highlighting their performance under various conditions.

Table 2: Performance of Fluorous Phase Transfer Catalysts in Organic Synthesis

Reaction Type Catalyst Type Substrate Reagent Solvent Yield (%) Reference
Nucleophilic Substitution Perfluoroalkylated Diaza-18-crown-6 1-Bromooctane Potassium Iodide Toluene High (recyclable) nih.gov
Nucleophilic Substitution Perfluoroalkylated Diaza-18-crown-6 2,4-Dinitrochlorobenzene Potassium Fluoride (B91410) Toluene High (recyclable) nih.gov
Conjugate Addition Fluorous Phosphine Methyl Propiolate Alcohols n-Octane High (recyclable) acs.org
Alkene Metathesis Fluorous Phosphine Ruthenium Complex - - Fluorous/Organic Biphasic - rsc.org
Cross-Coupling Fluorous Palladium Complex Arylzinc Bromides Aryl Iodides - High (recyclable) psu.edu
Fluorination Chiral Quaternary Ammonium Salt β-Keto Esters N-Fluorobenzenesulfonimide - Excellent illinois.edu
Benzylation Chiral Quaternary Ammonium Bromide Glycine Derivative Benzyl Bromide Toluene/50% KOH 85 nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Perfluoro-15-crown-5-ether
Perfluorooctyl Bromide
Perfluoropolyether
Trifluoroethyl Acrylate
4,13-Diaza-18-crown-6
1-Bromooctane
Potassium Iodide
2,4-Dinitrochlorobenzene
Potassium Fluoride
Methyl Propiolate
Arylzinc Bromides
Aryl Iodides
β-Keto Esters
N-Fluorobenzenesulfonimide
Glycine Derivative
Benzyl Bromide

Environmental and Biological Research Considerations

Environmental Fate and Transport Studies of Perfluorinated Ethers

The environmental fate and transport of perfluorinated ethers are dictated by a combination of physical, chemical, and biological processes that influence their distribution and movement through various environmental compartments. itrcweb.org The unique chemical structure of these compounds, characterized by strong carbon-fluorine bonds and, in this case, ether linkages, governs their interactions with soil, water, and air.

The adsorption and sorption of perfluorinated compounds are complex processes influenced by the properties of both the chemical and the environmental matrix. chemrxiv.org Key mechanisms controlling the adsorption of PFAS include hydrophobic interactions, electrostatic interactions, ligand exchange, and hydrogen bonding. nih.govresearchgate.net

Hydrophobic and Electrostatic Interactions : The dual hydrophobic and hydrophilic nature of PFAS molecules is a primary driver of their environmental behavior. nih.gov The perfluorinated carbon chain is hydrophobic, while the functional groups can be hydrophilic. This leads to the accumulation of these compounds at interfaces between different media, such as soil-water and air-water. itrcweb.orgnih.gov Hydrophobic interactions are largely responsible for the adsorption of long-chain PFAS, while electrostatic interactions are more significant for short-chain PFAS. researchgate.net For perfluorinated ethers, the presence of ether oxygens can influence the electronic properties and the potential for hydrogen bonding, further affecting their sorption behavior.

Influence of Soil and Sediment Properties : The organic carbon content of soil and sediment is a major factor in the sorption of PFAS, with higher organic carbon leading to stronger sorption. nih.gov However, other factors such as the presence of clay minerals, metal oxides, and the pH of the surrounding solution also play a significant role. mdpi.comresearchgate.net For instance, the presence of polyvalent cations can enhance sorption. itrcweb.org The sorption of perfluorinated compounds to sediments can also be irreversible, with the degree of irreversibility increasing with the length of the carbon chain. nih.gov

Interactive Table: Factors Influencing PFAS Adsorption

Factor Influence on Adsorption Supporting Evidence
PFAS Chain Length Longer chains lead to stronger sorption due to increased hydrophobicity. itrcweb.orgnih.govresearchgate.net
Functional Group Sulfonate groups (PFSAs) tend to sorb more strongly than carboxylate groups (PFCAs) of the same chain length. itrcweb.org
Soil/Sediment Organic Carbon Higher organic carbon content generally increases sorption. nih.gov
pH Changes in pH can alter the charge of both the PFAS molecule and the sorbent surface, affecting electrostatic interactions. mdpi.com
Cation Composition The presence of cations, especially polyvalent ones like Ca²⁺, can enhance sorption. itrcweb.orgresearchgate.net

| Ionic Strength | Increased ionic strength can enhance sorption at air-water interfaces. | mdpi.com |

The mobility of perfluorinated ethers in aqueous and soil systems is a key determinant of their potential to contaminate groundwater and spread through the environment. Generally, PFAS are considered mobile in the environment. itrcweb.org

Mobility in Water : In aqueous environments, the mobility of PFAS is influenced by their solubility and their tendency to partition to solids. Shorter-chain PFAS are generally more mobile in groundwater than their long-chain counterparts due to weaker sorption. itrcweb.orgitrcweb.org The presence of ether linkages in compounds like 1,9-Dibromoperfluoro-2,5,8-trioxanonane may alter their water solubility and mobility compared to perfluoroalkyl acids of similar size.

Transport in Soil : The movement of PFAS through soil is retarded by sorption processes. itrcweb.org The extent of retardation is greater in unsaturated soils due to adsorption at the air-water interface. mdpi.comresearchgate.net Studies have shown that zwitterionic and cationic PFAS precursors are more strongly retained in soil near the source due to electrostatic interactions, while anionic PFAS are more mobile. mdpi.com Given its structure, this compound is expected to be relatively non-polar, and its transport will be governed by a combination of hydrophobic sorption and partitioning behavior.

Degradation and Persistence in the Environment

Perfluorinated compounds are notoriously persistent in the environment due to the strength of the carbon-fluorine bond. However, some transformation processes can occur under specific conditions.

Photolytic degradation, or breakdown by light, is a potential environmental fate process for some PFAS. Studies on polybrominated diphenyl ethers (PBDEs), which also contain carbon-bromine bonds, show that they can undergo debromination under UV light. nih.gov The photodebromination pathways of PBDEs are complex and depend on the specific position of the bromine atoms. nih.gov It is plausible that this compound could undergo similar photolytic cleavage of its carbon-bromine bonds.

Research on other PFAS has shown that direct photolysis is generally not a significant degradation pathway for many perfluoroalkyl acids. However, the presence of photosensitizers or certain mineral surfaces can enhance photodegradation. For some fluorinated ethers, photocatalytic degradation on titanium dioxide particles has been observed, suggesting this could be a potential sink in the troposphere.

Oxidative and hydrolytic degradation pathways are important for the breakdown of many organic pollutants, but perfluorinated compounds are generally resistant to these processes.

Oxidative Degradation : Perfluorinated ether PFAS are generally resistant to oxidation by hydroxyl radicals. acs.org However, stronger oxidants like sulfate (B86663) radicals can degrade some PFAS, particularly perfluoroalkyl carboxylic acids (PFCAs) under acidic conditions. nih.gov Perfluoroalkane sulfonic acids (PFSAs) are more resistant to sulfate radical attack. nih.gov The presence of ether linkages can influence the degradation pathways. For instance, in the degradation of perfluoroalkyl ether carboxylic acids (PFECAs) with hydrated electrons, cleavage of the C-O ether bond is a major pathway. acs.org Thermal oxidative degradation of linear perfluoroalkylethers has been shown to occur at high temperatures, with metals acting as catalysts for degradation. nasa.gov

Hydrolytic Degradation : Hydrolysis is generally not a significant degradation pathway for perfluorinated compounds under typical environmental conditions due to the stability of the C-F bond. However, the presence of ether linkages and bromine atoms in this compound could potentially introduce weak points susceptible to hydrolysis under specific conditions, though this has not been specifically studied. For some unsaturated ether PFAS, hydrolytic O-dealkylation has been observed. nih.gov

Research on Biodegradation and Biotransformation Potential

The biodegradation of perfluorinated compounds is challenging due to the strength and stability of the C-F bond. nih.gov However, research has shown that some polyfluorinated substances, which contain both C-F and C-H bonds, can be biotransformed.

Role of Ether Linkages : The ether bond in PFAS molecules can serve as a point of attack for aerobic microorganisms. acs.orgnih.gov Studies have shown that for biodegradation to occur, there often needs to be a non-fluorinated carbon atom (a -CH2- group) adjacent to the ether oxygen. acs.orgnih.gov Microorganisms can use oxygenase enzymes to cleave the ether bond, leading to the formation of unstable intermediates that can then undergo further degradation and defluorination. nih.govnih.gov

Biotransformation Pathways : Aerobic biotransformation of some fluoroalkylether substances proceeds via oxidative and hydrolytic O-dealkylation, forming unstable fluoroalcohol intermediates that can spontaneously defluorinate. nih.gov However, highly fluorinated ether PFAS, such as GenX, are much more resistant to biodegradation. acs.org For a compound like this compound, which is fully fluorinated, direct biodegradation is expected to be very limited. nih.gov The presence of C-Br bonds might offer a site for reductive debromination by anaerobic microorganisms, a process observed for other halogenated compounds, but this is speculative without specific studies.

Interactive Table: Summary of Degradation and Biotransformation Potential of Perfluorinated Ethers

Process Potential for this compound Key Findings from Related Compounds
Photolysis Possible C-Br bond cleavage. PBDEs undergo photodebromination. nih.gov
Oxidation Likely resistant to hydroxyl radicals, may be susceptible to stronger oxidants. Perfluorinated ethers are resistant to hydroxyl radicals. acs.org PFCAs can be degraded by sulfate radicals. nih.gov
Hydrolysis Unlikely under normal conditions, but ether and C-Br bonds are potential weak points. Generally not significant for PFAS. Some unsaturated ethers show hydrolytic O-dealkylation. nih.gov

| Biodegradation | Very limited due to perfluorination. | Ether cleavage can occur if a -CH2- group is present. acs.orgnih.gov Fully fluorinated compounds are highly recalcitrant. nih.gov |

Academic Approaches to Ecotoxicological Profiling

The ecotoxicological profiling of novel or less-studied per- and polyfluoroalkyl substances (PFAS) like this compound necessitates a multi-faceted academic approach, given the vast number of compounds in this class and the prohibitive costs of exhaustive in vivo testing for each one. nih.gov Researchers employ a combination of computational and experimental methods to predict and assess the environmental risks associated with these "forever chemicals." researchgate.net

A primary strategy involves computational screening and modeling. nih.gov These in silico methods are used to predict the potential for interaction between a PFAS and biological targets, such as nuclear receptors, which can indicate endocrine-disrupting potential. nih.gov By analyzing parameters like binding affinity and molecular docking scores, scientists can prioritize a manageable number of PFAS for further, more intensive toxicological testing. nih.gov This approach is crucial for efficiently screening the thousands of unstudied PFAS currently in use. nih.gov

To complement computational predictions, researchers utilize a tiered system of experimental assays. This includes in vitro studies to examine effects at the molecular and cellular levels, such as changes in gene expression, oxidative stress, and impacts on antioxidant defense systems in various invertebrate and vertebrate cells. nih.gov For longer-chain PFAS, gene ontology computational approaches are applied to analyze data from these studies, helping to uncover potential biomarkers of toxicity and elucidate mechanisms of action. researchgate.net

In vivo studies on model organisms are also a cornerstone of ecotoxicological profiling. Aquatic organisms are frequently used due to the widespread detection of PFAS in aquatic environments. researchgate.net Studies on species like the fathead minnow (Pimephales promelas) are used to determine bioconcentration factors (BCF) and observe effects on development and reproduction. researchgate.net Furthermore, multigenerational studies, for instance with the midge Chironomus riparius, are conducted to assess long-term impacts on growth, reproduction, and development across several generations, which is critical for understanding the persistent nature of these compounds. nih.gov The ECOTOX Knowledgebase, a comprehensive database of toxicological information, serves as a vital resource for these assessments. nih.gov

This integrated approach, combining predictive modeling with targeted laboratory experiments, allows for a more systematic and resource-effective evaluation of the potential ecological risks posed by compounds such as this compound.

Table 1: Academic Approaches for Ecotoxicological Profiling of PFAS

Approach Description Examples of Application Key References
Computational Screening Use of molecular modeling and machine learning to predict interactions between PFAS and biological receptors.Predicting binding of various PFAS to 10 distinct nuclear receptors to identify potential endocrine disruptors. nih.gov
In Silico Modeling Development of predictive models for bioaccumulation and toxicity to prioritize chemicals for testing.Proposed for assessing the risks of the large, heterogenous group of PFAS chemicals. nih.gov
In Vitro Assays Cellular-level studies to investigate mechanisms of toxicity.Evaluating oxidative stress, changes in lipid peroxidation, and antioxidant enzyme activities in invertebrate cells. nih.gov
In Vivo Studies Experiments on whole organisms to assess effects on survival, growth, and reproduction.Multigenerational studies on D. magna and C. riparius to observe effects on reproduction and development. nih.gov
Gene Ontology Analysis Computational analysis of gene expression data to identify toxicity pathways and biomarkers.Used to uncover potential mechanisms of action for longer-chain PFAS like PFNA, PFDA, and PFUnDA. researchgate.net

Investigation of Biological Interactions and Cellular Uptake Mechanisms

The biological interactions of fluorinated compounds are complex and are a subject of extensive research. The unique properties conferred by fluorine atoms, such as high electronegativity and the strength of the carbon-fluorine bond, significantly influence how these molecules behave in biological systems. nih.govmdpi.com

Perfluorinated compounds are known to interact with various biological molecules, including proteins and cell membranes, which can disrupt cellular processes. nih.gov A significant area of investigation is the interaction of PFAS with nuclear receptors (NRs), which can potentially lead to endocrine and metabolic disruption. nih.gov Computational studies suggest that certain PFAS can bind strongly to a variety of NRs, indicating a potential for widespread biological impact. nih.gov

The introduction of fluorine into a molecule can increase its hydrophobicity, which can facilitate its penetration into the hydrophobic pockets of proteins. mdpi.com This interaction is a key consideration in drug design and toxicology. For fluorinated nanoparticles, their behavior in biological media is significantly modulated by the formation of a "protein corona" (PC) on their surface. rsc.org This layer of adsorbed proteins from the surrounding biological fluid can influence cellular uptake mechanisms, with studies showing that a higher tendency to form a PC can lead to more efficient cell labeling and enhanced uptake through phagocytic pathways. rsc.org

Fluorinated compounds have also been studied for their effects on mitochondrial function. Research on certain fluorinated iron complexes demonstrated that they can impair mitochondrial membrane potential and decrease mitochondrial activity. researchgate.netnih.gov

Table 2: Interactions of Fluorinated Compounds with Biological Components

Biological Component Type of Interaction Observed or Predicted Outcome Key References
Proteins (General) Adsorption (Protein Corona)Modulates cellular uptake pathways of nanoparticles. rsc.org
Nuclear Receptors Binding/ActivationPotential for endocrine and metabolic disruption. nih.gov
Hydrophobic Protein Pockets Hydrophobic InteractionsIncreased penetration and binding of fluorinated molecules. mdpi.com
Mitochondria Impairment of FunctionReduced mitochondrial membrane potential and activity. researchgate.netnih.gov
Cell Membranes Alteration of PropertiesIncreased permeability due to lipophilicity of fluorinated groups. mdpi.com

The unique properties of fluorinated compounds make them valuable components in the design of advanced drug delivery systems, particularly in the formation of nanoparticles (NPs). These systems leverage the chemical stability and hydrophobicity of perfluorinated chains.

Fluorinated compounds can be incorporated into nanoparticles to serve as imaging agents or to enhance drug encapsulation and delivery. For example, polylactic-co-glycolic acid (PLGA) nanoparticles have been loaded with the perfluorinated agent PERFECTA, creating stable nanoparticles for 19F-MRI applications. rsc.org The surface of these nanoparticles can be functionalized with various ligands to control their biological behavior, aiming to increase accumulation at target sites and improve the rate of internalization into cells. mdpi.com

The cellular uptake of such nanoparticles is a critical factor for their efficacy. Research has shown that the uptake mechanism often occurs via endocytic pathways. mdpi.com The size of the nanoparticles is a crucial parameter; for instance, a diameter of around 40–50 nm is considered optimal for receptor-mediated endocytosis. mdpi.com Furthermore, the formation of a protein corona around the nanoparticles in biological fluids can significantly influence their uptake, with some studies indicating that it enhances internalization. rsc.org

In a specific application, nanoparticles complexed with perfluorocarbons have been used to deliver microRNAs (miRNAs). These complexes were found to accumulate within the endolysosomal compartment of cells and interact with key proteins involved in the biological action of miRNAs, ultimately improving the survival of transplanted endothelial cells in an animal model.

Table 3: Characteristics of Fluorinated Nanoparticles in Drug Delivery

Characteristic Description Significance Key References
Composition PLGA nanoparticles loaded with perfluorinated compounds (e.g., PERFECTA).Enables use as contrast agents for 19F-MRI and for drug encapsulation. rsc.org
Surface Functionalization Modification of the NP surface with various ligands and coating agents (e.g., PVA, Chitosan).Modulates nano-bio interactions, allows for selective targeting, and can increase internalization rates. rsc.orgmdpi.com
Optimal Size Around 40-50 nm has been reported as effective for receptor-mediated endocytosis.Balances receptor crosslinking and membrane wrapping for efficient cellular uptake. mdpi.com
Cellular Uptake Mechanism Primarily through endocytic pathways, which can be enhanced by protein corona formation.Determines the intracellular fate and localization of the nanoparticle and its cargo. rsc.orgmdpi.com
Application Delivery of therapeutic molecules like microRNAs.Can enhance the therapeutic effect, for example, by improving cell survival in tissue regeneration.

Development of Environmentally Benign Synthetic Strategies for Perfluorinated Compounds

The persistence and potential toxicity of many PFAS, synthesized through conventional methods like electrochemical fluorination (ECF) and fluorotelomerization, have spurred research into greener and more sustainable synthetic strategies. researchgate.net These efforts aim to create effective fluorinated compounds while minimizing environmental risks.

One major strategy is to modify the molecular structure of the fluorinated chain to reduce persistence and toxicity. This includes synthesizing surfactants with shorter perfluoroalkyl chains (e.g., six carbons or fewer), as these have been found to be less toxic and less bioaccumulative. researchgate.net Another approach is the insertion of heteroatoms, such as oxygen, into the fluorinated chain. researchgate.netresearchgate.net This creates fluoroether structures, like that of this compound, which are believed to be more susceptible to degradation compared to their perfluoroalkyl counterparts. nih.gov The use of branched-chain fluorinated compounds instead of linear ones is also being explored as a method to reduce toxicity. researchgate.net

Significant progress is also being made in developing entirely new, PFAS-free synthesis protocols. Chemists have created methods to introduce trifluoromethyl groups to molecules through sulfur, nitrogen, or oxygen atoms without using PFAS reagents. sciencedaily.com These methods often employ technologies like microfluidic flow modules to generate reactive intermediates, providing a more environmentally friendly route to valuable fluorinated pharmaceuticals and agrochemicals. sciencedaily.comchemistryworld.com

The choice of solvents and reaction conditions is another focus of green chemistry principles. The use of more benign solvents such as water, supercritical CO2, and ionic liquids is being investigated to replace harsher, traditional organic solvents. researchgate.net Additionally, alternative synthetic routes for key intermediates are being developed. For example, perfluorooctanesulfonamide (B106127) can be synthesized from perfluorooctanesulfonyl fluoride (B91410) via a two-step process involving an azide (B81097) intermediate, which avoids the use of gaseous ammonia. nih.govresearchgate.net

Table 4: Environmentally Benign Synthetic Strategies for Fluorinated Compounds

Strategy Description Example/Application Key References
Chain Modification Reducing the length of the perfluoroalkyl chain or introducing branching.Synthesizing surfactants with six or fewer fluorinated carbons to reduce toxicity and bioaccumulation. researchgate.net
Heteroatom Insertion Incorporating atoms like oxygen into the fluorocarbon chain to create ether linkages.Creates fluoroethers which are potentially more degradable than perfluoroalkanes. researchgate.netresearchgate.net
PFAS-Free Reagents Developing synthetic methods that avoid the use of PFAS precursors.A microfluidic flow module for generating N-, S-, and O-CF3 anions without using PFAS reagents. sciencedaily.comchemistryworld.com
Use of Benign Solvents Replacing hazardous organic solvents with environmentally friendly alternatives.Utilizing water, supercritical CO2, and ionic liquids in synthetic processes. researchgate.net
Alternative Synthetic Routes Designing new pathways to key intermediates that are safer or more efficient.Synthesis of perfluorooctanesulfonamide via an azide intermediate to avoid using ammonia. nih.govresearchgate.net

Q & A

Q. What are the critical parameters for synthesizing 1,9-Dibromoperfluoro-2,5,8-trioxanonane with high purity?

Methodological Answer: Synthesis requires precise control of bromination agents (e.g., elemental bromine or NBS), fluorinated precursors, and reaction solvents. Key parameters include:

  • Temperature : Maintain sub-ambient conditions (e.g., −20°C to 0°C) to minimize side reactions from thermal degradation of perfluoroether chains.
  • Catalyst : Use Lewis acids like BF₃·Et₂O to enhance bromination efficiency .
  • Purification : Fractional distillation under reduced pressure (e.g., 10–20 mmHg) or preparative HPLC with C18 columns to isolate the target compound from polybrominated byproducts.
  • Characterization : Validate purity via ¹⁹F NMR (δ −80 to −120 ppm for CF₂ groups) and GC-MS (monitoring molecular ion clusters at m/z 550–560) .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?

Methodological Answer:

  • ¹⁹F NMR : Primary tool for confirming perfluoroether backbone integrity and bromine substitution patterns. Chemical shifts for Br-CF₂ groups typically appear at δ −110 to −115 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in negative mode detects [M−Br]⁻ ions, with exact mass matching theoretical m/z (e.g., 558.92 for C₉Br₂F₁₅O₃).
  • X-ray Crystallography : For crystalline derivatives, resolve Br···Br non-covalent interactions (3.4–3.6 Å distances) and confirm stereochemistry .

Q. How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

  • Storage : Use amber glass vials under inert gas (Ar/N₂) at −20°C to avoid hydrolytic cleavage of ether linkages.
  • Deactivated Glassware : Treat containers with 5% dimethyldichlorosilane to minimize adsorption losses .
  • Stability Monitoring : Conduct periodic ¹⁹F NMR checks for degradation products (e.g., perfluoroacetic acid derivatives).

Q. What are common impurities in synthesized batches, and how can they be removed?

Methodological Answer:

  • Impurities : Unreacted perfluoroether precursors, over-brominated isomers, or Br₂ residues.
  • Removal Strategies :
    • Liquid-Liquid Extraction : Partition between perfluorohexane and water to remove polar impurities.
    • Size-Exclusion Chromatography : Separate high-molecular-weight byproducts using THF as the mobile phase .
  • Validation : Compare GC-MS retention times against authentic standards .

Q. What analytical methods are suitable for detecting trace levels in environmental matrices?

Methodological Answer:

  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Elute with 2-propanol:NH₄OH (9:1 v/v) and quantify via LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) .
  • Detection Limits : Achieve ≤1 ng/L sensitivity using multiple reaction monitoring (MRM) transitions (e.g., m/z 559 → 79 for Br⁻).

Advanced Research Questions

Q. How can researchers design experiments to assess stability under varying pH and temperature conditions?

Methodological Answer:

  • Factorial Design : Use a 3² full factorial matrix (pH 2–12; 25–80°C) to model degradation kinetics. Monitor via ¹⁹F NMR and LC-MS to identify hydrolysis products (e.g., perfluorocarboxylic acids) .
  • Kinetic Modeling : Apply Arrhenius equations to estimate activation energy (Eₐ) for thermal decomposition.

Q. What mechanistic insights exist for its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Isotopic Labeling : Replace Br with ⁸²Br to track substitution pathways in reactions with amines or thiols.
  • DFT Calculations : Simulate transition states (e.g., SN2 mechanisms) using Gaussian 16 with B3LYP/6-311++G(d,p) basis sets. Validate with experimental kinetic data .

Q. How can environmental fate models predict its persistence in aquatic systems?

Methodological Answer:

  • QSAR Modeling : Input log Kₒw (estimated at 4.2–4.8) and Henry’s Law constants into EPI Suite to predict bioaccumulation potential.
  • Column Studies : Simulate adsorption/desorption in soil-water systems using C18-modified silica as a surrogate for organic matter .

Q. How to resolve contradictions in degradation half-life data across studies?

Methodological Answer:

  • Cross-Validation : Compare results from LC-MS, ¹⁹F NMR, and ion chromatography to rule out matrix interference or method-specific artifacts .
  • Standardized Protocols : Adopt OECD Guideline 307 for hydrolysis testing to ensure inter-laboratory consistency.

Q. What methodologies elucidate interactions with biomolecules in complex matrices?

Methodological Answer:

  • Competitive Binding Assays : Use fluorescence quenching to measure affinity for serum albumin (e.g., ΔF at 340 nm excitation).
  • Molecular Dynamics Simulations : CHARMM36 force fields model binding to hydrophobic protein pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,9-Dibromoperfluoro-2,5,8-trioxanonane
Reactant of Route 2
1,9-Dibromoperfluoro-2,5,8-trioxanonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.